Didemethylcitalopram
Overview
Description
Didemethylcitalopram, a derivative of the selective serotonin reuptake inhibitor (SSRI) citalopram, is of interest in the field of chemistry for its structure and the synthetic challenges it presents. It is understood through the principles of reticular synthesis, where molecular building blocks are assembled into ordered frameworks (Yaghi et al., 2003).
Synthesis Analysis
The synthesis of complex molecules like Didemethylcitalopram often involves combining strategies from both chemistry and biology to create molecules with specific properties. This interdisciplinary approach helps overcome the limitations of traditional synthetic methods (Wu & Schultz, 2009).
Molecular Structure Analysis
Understanding the molecular structure is crucial for predicting the behavior of Didemethylcitalopram. Techniques such as noncovalent synthesis focus on assembling molecules through physical and organic chemistry principles, emphasizing the role of noncovalent interactions in determining molecular structure (Whitesides et al., 1995).
Chemical Reactions and Properties
The study of contiguous stereogenic quaternary carbons presents a challenge in natural products synthesis, which is relevant to the synthesis of Didemethylcitalopram. Strategies for assembling such structural units are critical for its synthesis (Peterson & Overman, 2004).
Physical Properties Analysis
The analysis of physical properties, including molecular modeling, offers insights into the behavior of Didemethylcitalopram. Models based on the molecular structure can predict various physical properties, highlighting the importance of structural features (Needham, Wei, & Seybold, 1988).
Chemical Properties Analysis
The synthesis and electrochemical properties of structurally modified compounds provide a framework for understanding the chemical properties of Didemethylcitalopram. Such studies reveal how modifications to the molecular structure can influence redox potential and other chemical properties (Mansurova, Koay, & Gärtner, 2008).
Scientific Research Applications
1. Pharmacokinetics in Renal Insufficiency and Hepatic Cirrhosis
- Application Summary: This study compared the pharmacokinetics of the antidepressant citalopram and its metabolites demethylcitalopram and didemethylcitalopram in subjects with moderate renal insufficiency and subjects with hepatic cirrhosis with that in healthy subjects .
- Methods: Pharmacokinetic parameters were derived following single oral or intravenous citalopram dose (40 mg) to healthy subjects and a single oral dose (20 mg) to patients. Serum and urine concentrations of citalopram and metabolites were determined using a validated HPLC method .
- Results: The study found that renal impairment was associated with a significant reduction in the renal elimination of citalopram and its two metabolites and a slight prolongation of serum citalopram t 1/2 (49.5 h vs 36.8 h in healthy subjects). Cirrhosis resulted in significant decrease in citalopram CL oral ␣ (0.21 vs 0.33 l · h −1 · kg −1 in healthy subjects) and increase in V z · f −1, with an approximately twofold increase in t 1/2 (83.4 h vs 36.8 h in healthy subjects) .
2. Photodegradation Products of Escitalopram in Surface Water
- Application Summary: This study identified the photodegradation products of escitalopram (ESC), the S-enantiomer of the citalopram raceme, both in ultrapure and surface water .
- Methods: The effect of nitrate and bicarbonate concentrations was investigated by full factorial design, and only the nitrate concentration resulted in having a significant effect on the degradation. The kinetics of ESC photodegradation is the pseudo-first-order .
- Results: Fourteen transformation products (TPs) were identified in ultrapure water (one of them, at m/z 261, for the first time) and other two TPs at m/z 327 (found for the first time in this study) were identified only in presence of a nitrate .
3. Risk of Prolonged QTc
- Application Summary: This study found that the risk of prolonged QTc occurs at elevated levels of a metabolite didemethylcitalopram (DDCT) .
- Methods: The study focused on patients with genetically variable CYP450 2D6 metabolism as well as in patients receiving CYP450 2C19 inhibitors .
- Results: The study found that prolonged QTc may occur in 2% of patients .
Safety And Hazards
Antidepressants like citalopram, from which didemethylcitalopram is derived, have been associated with an increased risk of suicidal thinking and behavior (suicidality) compared with placebo in short-term studies in children, adolescents, and young adults with major depressive disorder and other psychiatric disorders . Anyone considering the use of citalopram or any other antidepressant in a child, adolescent, or young adult must balance this risk with the clinical need .
Future Directions
While the future directions specifically for Didemethylcitalopram are not mentioned in the search results, there is a general need for more effective treatments for mental illnesses including depression . The field of drug delivery in mental health, including the delivery of drugs like Didemethylcitalopram, has tremendous potential for growth in terms of both economic and patient impact .
properties
IUPAC Name |
1-(3-aminopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18/h2-7,10H,1,8-9,12,20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUKMUWCRLRPEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50978083 | |
Record name | Didesmethylcitalopram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50978083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Didemethylcitalopram | |
CAS RN |
62498-69-5 | |
Record name | Didesmethylcitalopram | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62498-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Didesmethylcitalopram | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062498695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Didesmethylcitalopram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50978083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIDESMETHYLCITALOPRAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE9YVI4ZEE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.